molecular formula C18H18ClN3O3S B2701884 N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide CAS No. 879135-44-1

N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide

Cat. No. B2701884
M. Wt: 391.87
InChI Key: KKQMUDNAINHQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide : This compound is a high-affinity and selective dopamine D4 receptor ligand. It has been studied for its potential applications in neuroscience and pharmacology. The methods of application involve structural modifications on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .

  • 2-(4-Chlorophenyl)ethylamine : This compound has been used in the synthesis of various pharmaceuticals. It’s typically applied in chemical reactions as a reagent .

  • Indole Derivatives : While not directly related to your compound, indole derivatives are of wide interest because of their diverse biological and clinical applications. They are often used in the development of new drugs .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-2-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-9-7-12-3-5-13(19)6-4-12/h3-6,8,10H,2,7,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMUDNAINHQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide

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